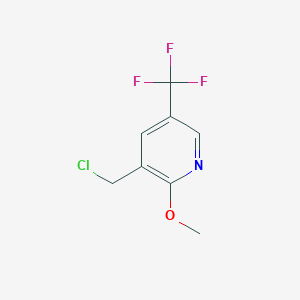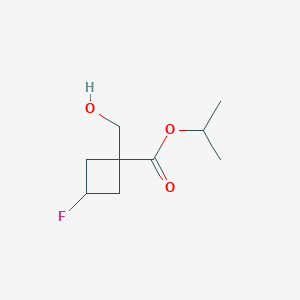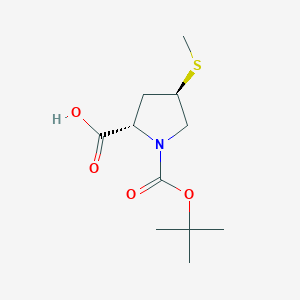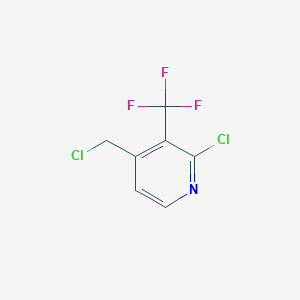
2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 . It can be synthesized from 2-chloro-4-iodopyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which include 2-Chloro-4-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)pyridine has been investigated using spectroscopic studies and DFT analysis .Chemical Reactions Analysis
The major use of TFMP derivatives, including 2-Chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . The synthesis of these compounds encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)pyridine has a refractive index of 1.4490, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Herbicides : 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative of the compound, is a key intermediate in synthesizing the highly efficient herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Pesticide Synthesis : 2,3-Dichloro-5-trifluoromethyl pyridine, another related compound, is widely used in synthesizing pesticides. Various processes for synthesizing this compound have been extensively reviewed (Lu Xin-xin, 2006).
Insecticide Development : Compounds containing a pyridine ring and trifluoromethyl groups, similar to 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine, are used as intermediates in the synthesis of tefluthrin, an insecticide for controlling soil pests in crops like maize and sugar beet (Dongqing Liu et al., 2006).
- derivatives have applications in chemical catalysis, specifically in the efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols. New rhodium(III) and iridium(III) complexes involving half-pincer chalcogenated pyridines have been synthesized for this purpose (O. Prakash et al., 2012).
Spectroscopic Studies : The compound's derivatives, such as 5-trifluoromethyl-pyridine-2-thione, have been studied for their spectroscopic properties. These derivatives are explored as potential antithyroid drugs, with research focusing on their interaction with molecular iodine (M. S. Chernov'yants et al., 2011).
Life Sciences Research : The trifluoromethoxy pyridines, related to the compound , have been synthesized on a large scale. These are significant as building blocks in life-sciences-oriented research, including drug discovery and development (Baptiste Manteau et al., 2010).
Pharmaceutical and Biological Properties : Pyridine derivatives, such as 2,4,6-triarylpyridines, have a broad spectrum of biological and pharmaceutical properties, including anticonvulsant, anesthetic, and antimicrobial activities. They are also explored in supramolecular chemistry and cancer therapy (B. Maleki, 2015).
Antimicrobial Activities : The antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine have been investigated, including its interaction with DNA and its structural and spectroscopic properties (M. Evecen et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBBTRZJPKGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213228 | |
| Record name | 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
1227596-03-3 | |
| Record name | 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



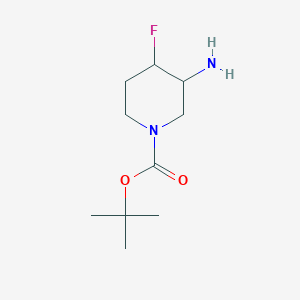
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)



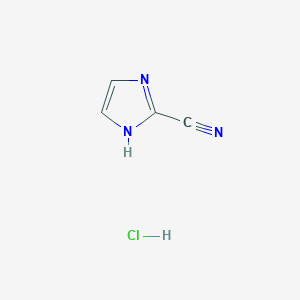
![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)



